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Compound of Interest

Compound Name: CH-141

Cat. No.: B1668554

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in-vitro potency comparison of PT-141 (Bremelanotide), a
synthetic melanocortin receptor agonist, with structurally and functionally related peptides. The
data presented herein is intended to serve as a valuable resource for researchers, scientists,
and professionals involved in drug development and discovery, offering objective performance
benchmarks supported by experimental data. For the purpose of this guide, it is assumed that
the query for "CH-141" was a typographical error and refers to the well-documented peptide
PT-141.

Introduction to PT-141 and Related Peptides

PT-141, also known as Bremelanotide, is a synthetic peptide analog of alpha-melanocyte-
stimulating hormone (a-MSH). It is a metabolite of Melanotan Il and is distinguished by its
mechanism of action, which involves the activation of melanocortin receptors in the central
nervous system.[1][2] This centrally-mediated action makes it a subject of significant interest for
various therapeutic applications. This guide compares the in-vitro potency of PT-141 with its
parent compound, Melanotan Il, the endogenous ligand a-MSH, and another synthetic agonist,
Setmelanotide.

In-Vitro Potency Data: A Comparative Analysis

The in-vitro potency of these peptides is primarily determined by their binding affinity (Ki) and
functional activity (EC50) at the different melanocortin receptor subtypes (MC1R, MC3R,

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1668554?utm_src=pdf-interest
https://www.benchchem.com/product/b1668554?utm_src=pdf-body
https://swolverine.com/blogs/blog/pt-141-bremelanotide-benefits-dosage-side-effects-and-safety
https://northamptonintegrativemedicine.com/wp-content/uploads/2020/04/PT-141-Monograph.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative
Check Availability & Pricing

MC4R, and MC5R). The following tables summarize the quantitative data from various studies,

providing a clear comparison of their performance.

Table 1: Comparative Binding Affinities (Ki, nM) of

Melanaocortin Receptor Agonists

Peptide MC1R MC3R MC4R MC5R
PT-1al _ High Affinity High Affinity
(Bremelanotide)

Melanotan Il 0.67 34 6.6 46
o-MSH 0.12[3] 31[3] 660[3] 5700[3]
Setmelanotide - - 0.71[4]

Note: Specific Ki values for PT-141 were not consistently available in the reviewed literature;
however, it is consistently reported to have high affinity for MC3R and MC4R.[2][5]

Table 2: Comparative Functional Agonist Potencies
(EC50, nM) of Melanocortin Receptor Agonists in cAMP

Assays

Peptide MC1R MC3R MC4R MC5R
PT-141 ) ] )

] Agonist Agonist Agonist
(Bremelanotide)
Melanotan I
o-MSH 1.01[6] 1.04[6] 4.7[6] 10.5[6]
Setmelanotide - - 1.5[4]

Note: Comprehensive and directly comparable EC50 values for PT-141 and Melanotan I
across all receptors were not available in a single source. The potency of these peptides is
often described in qualitative terms or in relation to a-MSH.
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Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in-vitro potency
assessment of melanocortin receptor agonists.

Radioligand Binding Assay

This assay quantifies the affinity of a peptide for a specific receptor by measuring its ability to
displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test peptide.

Materials:

Cells: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably
transfected with the human melanocortin receptor subtype of interest (e.g., hMC4R).[7][8]

Radioligand: [*2°I]NDP-a-MSH.[8]

Test Peptides: PT-141, Melanotan Il, a-MSH, Setmelanotide.

Buffers: Binding buffer (e.g., Minimum Essential Medium with 0.2% BSA), Wash buffer.[8]

Apparatus: 96-well plates, incubator, gamma counter.[9]
Procedure:

e Cell Culture and Membrane Preparation:

o

Culture HEK293-hMC4R cells to confluency.

[¢]

Harvest cells and homogenize in a cold lysis buffer.

[e]

Centrifuge the homogenate to pellet the cell membranes.

[e]

Resuspend the membrane pellet in a binding buffer.[9]

o Competitive Binding:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://innoprot.com/product/hitseeker-melanocortin-mc4-receptor-cell-line/
https://www.benchchem.com/pdf/Application_Note_Radioligand_Binding_Assay_for_THIQ_at_the_Melanocortin_4_Receptor_MC4R.pdf
https://www.benchchem.com/pdf/Application_Note_Radioligand_Binding_Assay_for_THIQ_at_the_Melanocortin_4_Receptor_MC4R.pdf
https://www.benchchem.com/pdf/Application_Note_Radioligand_Binding_Assay_for_THIQ_at_the_Melanocortin_4_Receptor_MC4R.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

[e]

In a 96-well plate, add the cell membrane preparation to each well.

o

Add increasing concentrations of the unlabeled test peptide.

[¢]

Add a fixed concentration of the radioligand ([*2°I]NDP-a-MSH) to all wells.

[¢]

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).[8]

e Separation and Counting:

o Terminate the binding reaction by rapid filtration through a filter plate to separate bound
from free radioligand.

o Wash the filters with ice-cold wash buffer.
o Measure the radioactivity retained on the filters using a gamma counter.[9]
e Data Analysis:

o Determine the concentration of the test peptide that inhibits 50% of the specific binding of
the radioligand (1C50).

o Calculate the Ki value using the Cheng-Prusoff equation.[8]

cAMP Functional Assay

This assay measures the ability of a peptide to stimulate or inhibit the production of cyclic AMP
(cAMP), a second messenger, upon binding to a G-protein coupled receptor.

Objective: To determine the half-maximal effective concentration (EC50) of the test peptide.
Materials:

e Cells: HEK293 or CHO cells stably expressing the melanocortin receptor of interest.[7][10]
o Test Peptides: PT-141, Melanotan Il, a-MSH, Setmelanotide.

e Reagents: cCAMP assay kit (e.g., HTRF, AlphaScreen), cell culture medium.[11][12]
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o Apparatus: 384-well plates, incubator, plate reader capable of detecting the assay signal
(e.g., fluorescence, luminescence).[11]

Procedure:

Cell Plating:

o Seed the transfected cells into 384-well plates and culture overnight.[11]

Compound Stimulation:

o Remove the culture medium and add a stimulation buffer containing various
concentrations of the test peptide.

o Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.[11]

Cell Lysis and Detection:

o Lyse the cells and add the cAMP detection reagents according to the assay kit
manufacturer's instructions.

o Incubate to allow the detection reaction to occur.

Signal Measurement:

o Measure the signal (e.g., fluorescence ratio) using a plate reader.

Data Analysis:

o Generate a dose-response curve by plotting the signal against the logarithm of the test
peptide concentration.

o Calculate the EC50 value from the sigmoidal curve fit.

Signaling Pathway and Experimental Workflow

Visualizations
Melanocortin Receptor Signaling Pathway
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Caption: Agonist binding to a melanocortin receptor activates a Gs protein, leading to CAMP

production.

Experimental Workflow for In-Vitro Potency Assays
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Caption: Workflow for determining binding affinity (Ki) and functional potency (EC50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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